molecular formula C17H21NO4S2 B11063660 3-Methylbutyl phenyl[(thiophen-2-ylsulfonyl)amino]acetate

3-Methylbutyl phenyl[(thiophen-2-ylsulfonyl)amino]acetate

Cat. No.: B11063660
M. Wt: 367.5 g/mol
InChI Key: GIRXDDIKUSDXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ISOPENTYL 2-PHENYL-2-[(2-THIENYLSULFONYL)AMINO]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isopentyl ester: This step involves the esterification of isopentyl alcohol with acetic acid to form isopentyl acetate.

    Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonamide formation: The thiophene-2-sulfonamido group is introduced by reacting thiophene-2-sulfonyl chloride with an amine group, forming the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ISOPENTYL 2-PHENYL-2-[(2-THIENYLSULFONYL)AMINO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal catalysts), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

ISOPENTYL 2-PHENYL-2-[(2-THIENYLSULFONYL)AMINO]ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of ISOPENTYL 2-PHENYL-2-[(2-THIENYLSULFONYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, leading to competitive inhibition. Additionally, the phenyl and thiophene groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biological processes, including signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

ISOPENTYL 2-PHENYL-2-[(2-THIENYLSULFONYL)AMINO]ACETATE can be compared with other similar compounds, such as:

    ISOPENTYL 2-PHENYLACETATE: Lacks the thiophene-2-sulfonamido group, resulting in different chemical and biological properties.

    PHENYL 2-[(2-THIENYLSULFONYL)AMINO]ACETATE: Lacks the isopentyl group, which may affect its solubility and reactivity.

    ISOPENTYL 2-[(2-THIENYLSULFONYL)AMINO]ACETATE: Lacks the phenyl group, leading to variations in its interaction with biological targets.

The uniqueness of ISOPENTYL 2-PHENYL-2-[(2-THIENYLSULFONYL)AMINO]ACETATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H21NO4S2

Molecular Weight

367.5 g/mol

IUPAC Name

3-methylbutyl 2-phenyl-2-(thiophen-2-ylsulfonylamino)acetate

InChI

InChI=1S/C17H21NO4S2/c1-13(2)10-11-22-17(19)16(14-7-4-3-5-8-14)18-24(20,21)15-9-6-12-23-15/h3-9,12-13,16,18H,10-11H2,1-2H3

InChI Key

GIRXDDIKUSDXSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.